molecular formula C14H15F3N4O3S B2582823 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1797722-31-6

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2582823
CAS No.: 1797722-31-6
M. Wt: 376.35
InChI Key: PCLKSDDDWBWELW-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C14H15F3N4O3S and its molecular weight is 376.35. The purity is usually 95%.
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Biological Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.

Chemical Structure and Synthesis

The compound can be characterized by its unique structural components: a pyrimidine ring substituted with a dimethylamino group and a benzenesulfonamide moiety with a trifluoromethoxy group. The synthesis typically involves multi-step organic reactions, including the formation of the pyrimidine core and subsequent coupling with the benzenesulfonamide.

Synthetic Route Example :

  • Formation of Pyrimidine Intermediate : The pyrimidine ring is synthesized from readily available precursors through nucleophilic substitution reactions.
  • Coupling Reaction : The pyrimidine intermediate is coupled with a benzenesulfonamide derivative using coupling agents (e.g., EDCI or DCC).

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Studies suggest that it may act as an inhibitor of certain kinases, which are crucial in cancer cell proliferation and survival.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity, particularly against various cancer cell lines:

  • In vitro Studies : Inhibition of cell proliferation was observed with IC50 values ranging from 0.1 to 10 µM across different cancer types, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil.
  • Mechanism Insights : The compound has been shown to induce apoptosis and cell cycle arrest at the G2/M phase, leading to decreased viability in cancer cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that the compound possesses favorable absorption and distribution characteristics:

  • Bioavailability : Oral bioavailability was reported at approximately 31.8%, suggesting effective systemic exposure upon administration.
  • Toxicity Profile : Acute toxicity studies in animal models revealed no significant adverse effects at high doses (up to 2000 mg/kg), indicating a potentially safe therapeutic window .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
N-(pyrimidinyl)benzamideLacks trifluoromethoxy groupModerate anticancer15
4-(trifluoromethoxy)benzenesulfonamideLacks pyrimidine moietyLow anticancer25
N-((2-dimethylaminopyrimidinyl)methyl)benzene sulfonamideSimilar structure but less potentLow anticancer20

Case Studies

  • Study on Triple-Negative Breast Cancer (TNBC) :
    • The compound demonstrated a significant reduction in tumor growth in mouse models of TNBC, outperforming existing treatments in terms of efficacy .
    • Mechanistic studies indicated that it inhibited matrix metalloproteinases (MMPs), which are often upregulated in aggressive cancers.
  • Targeting Kinase Pathways :
    • Research highlighted its role as a selective inhibitor of EGFR mutations associated with resistance to conventional therapies, suggesting its potential use in personalized medicine approaches for cancer treatment .

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O3S/c1-21(2)13-18-8-7-10(20-13)9-19-25(22,23)12-5-3-11(4-6-12)24-14(15,16)17/h3-8,19H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLKSDDDWBWELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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